

An In-depth Technical Guide to 2,8-Dimethylquinoline (CAS: 1463-17-8)

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Compound of Interest

Compound Name: 2,8-Dimethylquinoline

Cat. No.: B075129

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,8-dimethylquinoline** (CAS: 1463-17-8), a heterocyclic aromatic organic compound. This document collates essential physicochemical properties, spectroscopic data, and established synthesis methodologies. While direct biological studies on **2,8-dimethylquinoline** are limited, this guide explores the well-documented therapeutic potential of the broader quinoline class of compounds, including their anticancer, neuroprotective, and antimicrobial activities. Detailed experimental protocols for synthesis and potential biological evaluation are provided to facilitate further research and drug discovery efforts centered on this molecule.

Chemical and Physical Properties

2,8-Dimethylquinoline is a solid at room temperature, appearing as a yellow-brown crystalline substance. Its core structure consists of a quinoline bicyclic system with two methyl group substituents at positions 2 and 8.

Table 1: Physicochemical Properties of **2,8-Dimethylquinoline**

Property	Value	Reference(s)
CAS Number	1463-17-8	[1]
Molecular Formula	C ₁₁ H ₁₁ N	[1]
Molecular Weight	157.21 g/mol	[1]
Melting Point	60-62 °C	
Boiling Point	265-267 °C	
Density	1.05 g/cm ³	
Appearance	Yellow-brown crystalline solid	
Solubility	Soluble in common organic solvents like ethanol, methanol, and chloroform.	

Spectroscopic Data

The structural identity of **2,8-dimethylquinoline** can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.01	d	1H	Aromatic-H
7.45	d	1H	Aromatic-H
7.38	t	1H	Aromatic-H
7.29	d	1H	Aromatic-H
7.20	d	1H	Aromatic-H
2.75	s	3H	-CH ₃ (at C8)
2.68	s	3H	-CH ₃ (at C2)

Table 3: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
158.8	C2
146.5	C8a
136.8	C4
135.9	C8
128.9	C5
128.4	C7
125.4	C6
125.1	C4a
122.0	C3
25.4	-CH ₃ (at C2)
17.9	-CH ₃ (at C8)

Table 4: Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
157	100	[M] ⁺
156	80	[M-H] ⁺
142	40	[M-CH ₃] ⁺
128	20	[M-C ₂ H ₃] ⁺
115	15	[M-C ₃ H ₄] ⁺

Table 5: Infrared (IR) Spectroscopy (KBr Pellet)

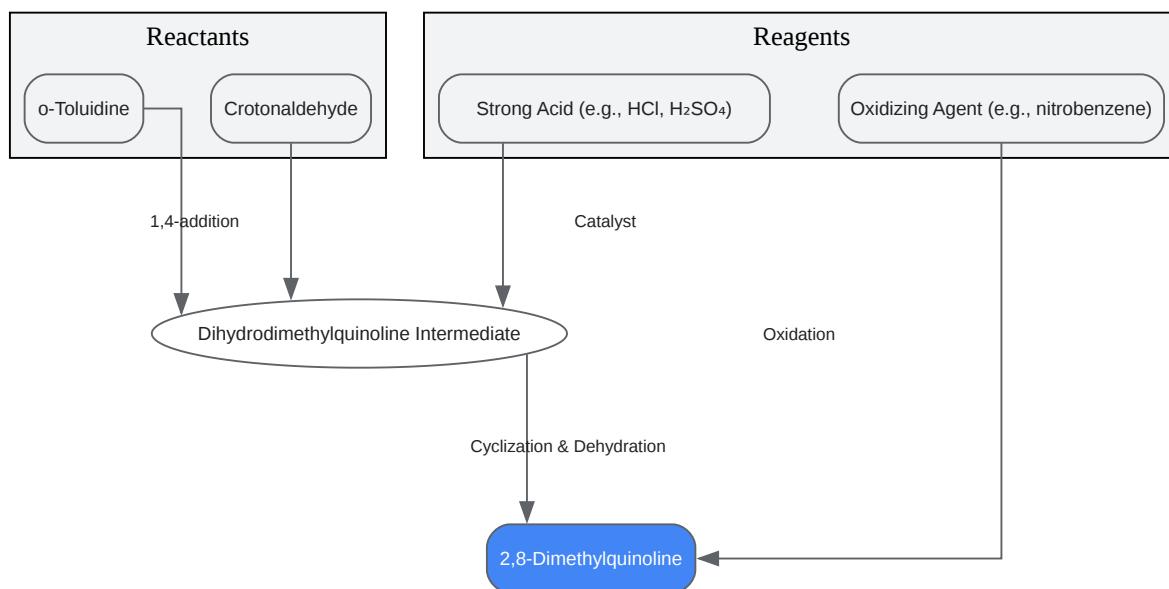
Wavenumber (cm ⁻¹)	Assignment
3050-2950	C-H stretch (aromatic and aliphatic)
1610, 1580, 1500	C=C and C=N stretch (aromatic rings)
1450, 1380	C-H bend (aliphatic)
830, 750	C-H out-of-plane bend (aromatic)

Synthesis of 2,8-Dimethylquinoline

The synthesis of **2,8-dimethylquinoline** can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller and Combes reactions.

Doebner-von Miller Synthesis

This method involves the reaction of an aniline (o-toluidine) with an α,β -unsaturated carbonyl compound (crotonaldehyde). The reaction is typically catalyzed by a strong acid.



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Doebner-von Miller synthesis workflow.

Experimental Protocol: Doebner-von Miller Synthesis

Materials:

- o-Toluidine
- Crotonaldehyde
- Concentrated Hydrochloric Acid (HCl)
- Nitrobenzene
- Sodium Hydroxide (NaOH) solution
- Dichloromethane
- Anhydrous Sodium Sulfate
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, cautiously add o-toluidine to concentrated hydrochloric acid.
- To this mixture, add nitrobenzene.
- Slowly add crotonaldehyde to the reaction mixture while stirring.
- Heat the mixture to reflux for 3-4 hours. The reaction is exothermic and should be monitored carefully.
- After reflux, cool the mixture and neutralize it with a concentrated NaOH solution.
- Extract the product with dichloromethane.

- Wash the organic layer with water and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield **2,8-dimethylquinoline**.

Biological Activities of Quinoline Derivatives

While specific biological data for **2,8-dimethylquinoline** is not extensively available in the public domain, the quinoline scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[\[2\]](#)

Anticancer Potential

Many quinoline derivatives have demonstrated significant anticancer activity.[\[3\]](#)[\[4\]](#)[\[5\]](#) Their mechanisms of action are diverse and include:

- Inhibition of Tyrosine Kinases: Several quinoline-based drugs are effective tyrosine kinase inhibitors, playing a crucial role in cancer therapy.
- Induction of Apoptosis: Certain quinoline derivatives have been shown to induce programmed cell death in cancer cells.
- DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate with DNA, disrupting replication and transcription.

Neuroprotective Effects

The quinoline core is also present in compounds exhibiting neuroprotective properties. These effects are often attributed to:

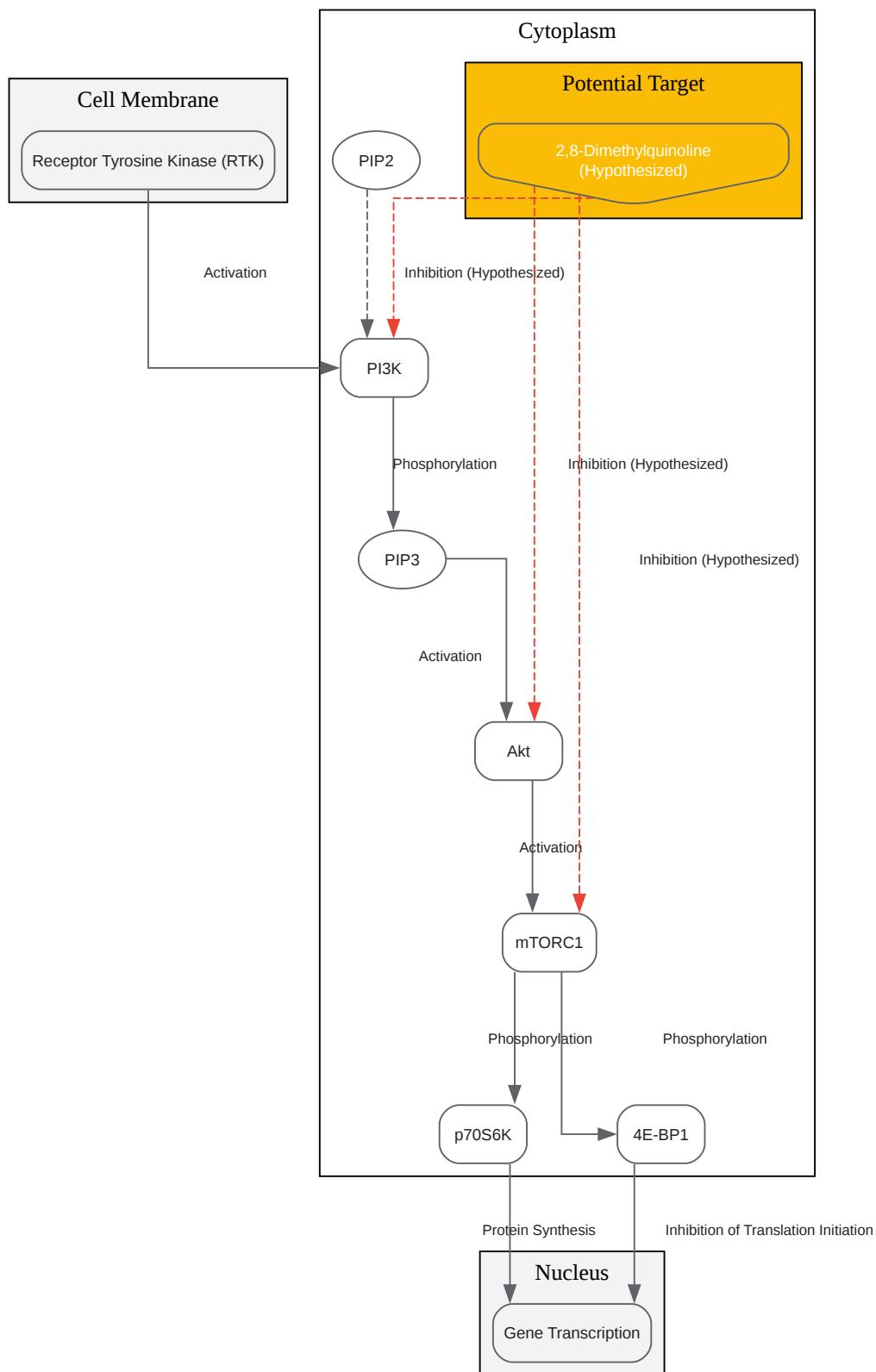
- Antioxidant Activity: Some quinoline derivatives can scavenge reactive oxygen species (ROS), protecting neuronal cells from oxidative stress.
- Modulation of Neurotransmitter Systems: Certain derivatives interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While **2,8-dimethylquinoline** is not a quinolone antibiotic, the quinoline scaffold is a key component, suggesting potential for antimicrobial activity.

Potential Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[6][7][8]} Several quinoline derivatives have been identified as inhibitors of this pathway, making it a plausible target for **2,8-dimethylquinoline**.^[9]

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